An In-depth Technical Guide to tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, prized for its favorable physicochemical properties and its prevalence in a vast array of bioactive molecules. The strategic introduction of fluorine into this privileged heterocycle offers a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential. tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, a stereochemically defined building block, has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, offering insights into its handling, reactivity, and role in the development of next-generation therapeutics.
Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and formulation. While extensive experimental data for this specific isomer is not broadly published, a combination of data from suppliers and predictions based on related structures provides a solid foundation for its practical application.
| Property | Value | Source |
| CAS Number | 1932582-71-2 | [1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |
| Molecular Weight | 218.272 g/mol | [1] |
| Appearance | Off-white to white solid (predicted) | Inferred from related compounds |
| Boiling Point (Predicted) | 313.3 ± 42.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 11.22 ± 0.40 | N/A |
| Storage | Room temperature, sealed in a dry environment | [1] |
The Chemistry of a Versatile Building Block: Synthesis and Reactivity
A plausible synthetic route would likely involve the diastereoselective fluorination of a suitable piperidine precursor, followed by the introduction of the carbamate functionality. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this process, serving to modulate the reactivity of the amine and prevent unwanted side reactions.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.
Protection: The introduction of the Boc group is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Deprotection: The removal of the Boc group is readily accomplished under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an appropriate solvent. This deprotection proceeds via the formation of a stable tert-butyl cation and the release of carbon dioxide.
Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
Applications in Drug Discovery: A Building Block for Protein Degraders
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is frequently cited by chemical suppliers as a "Protein Degrader Building Block".[1] This classification points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Piperidine-containing linkers are often incorporated to enhance rigidity and improve physicochemical properties.[2][3] The introduction of fluorine into the piperidine ring of the linker can further modulate these properties, potentially leading to improved potency and pharmacokinetic profiles.
Caption: The general mechanism of action for a PROTAC molecule in targeted protein degradation.
Spectroscopic Characterization
While a fully assigned NMR spectrum for tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is not publicly available, researchers can anticipate characteristic signals based on the structure and data from analogous compounds.
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¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling to each other and to the fluorine atom. The N-H proton of the carbamate will likely appear as a broad singlet.
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¹³C NMR: The carbonyl carbon of the carbamate will resonate around 155 ppm. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the piperidine ring will show signals in the aliphatic region, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling constants providing valuable information about the local electronic environment and conformation.
Safety and Handling
Specific safety data for tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is not extensively documented. However, based on the safety data sheets of closely related fluorinated piperidine and Boc-protected amine compounds, the following precautions are recommended:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
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In case of contact:
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Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[4]
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Disposal: Dispose of contents/container in accordance with local regulations.[4]
Conclusion
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its stereodefined structure, incorporating both a fluorinated piperidine and a readily manipulable Boc-protected amine, makes it particularly well-suited for the construction of complex molecules such as PROTACs. A thorough understanding of its fundamental properties, reactivity, and handling is essential for its successful application in advancing drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and strategically designed chemical tools is expected to grow, further solidifying the importance of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate in the medicinal chemist's arsenal.
References
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Supporting Information - 2. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF.
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MedChemExpress. (n.d.). tert-Butyl (3-(piperidin-4-yl)propyl)carbamate. Retrieved from [Link]
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Aladdin Scientific. (n.d.). tert-butyl N-[(3R, 4S)-4-fluoropiperidin-3-yl]carbamate, min 97%, 100 mg. Retrieved from [Link]
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PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent.
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Aladdin Scientific. (n.d.). tert-butyl N-[cis-3-fluoropiperidin-4-yl]carbamate, min 97%, 10 grams. Retrieved from [Link]
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Aladdin Scientific. (n.d.). tert-butyl N-[(3S, 4R)-4-fluoropiperidin-3-yl]carbamate, min 97%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl n-[3-(piperidin-4-yloxy)propyl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
![Chemical structure of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](https://i.imgur.com/8YyX2wV.png)
